molecular formula C₄₁H₄₆F₂N₈O₇ B1145588 Posaconazole Succinyl Ester CAS No. 1488301-79-6

Posaconazole Succinyl Ester

Numéro de catalogue B1145588
Numéro CAS: 1488301-79-6
Poids moléculaire: 800.85
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

While specific details on the synthesis of Posaconazole Succinyl Ester are not directly available, the synthesis of posaconazole and its derivatives generally involves complex organic chemistry techniques. The synthesis pathway likely includes the introduction of the succinyl ester group into the posaconazole molecule through esterification reactions. These reactions typically involve the reaction of posaconazole with succinic anhydride or succinic acid in the presence of catalysts and solvents to form the succinyl ester derivative.

Molecular Structure Analysis

The molecular structure of Posaconazole Succinyl Ester involves the core structure of posaconazole, which is characterized by a triazole ring, a fluorophenyl group, and a long aliphatic chain. The addition of the succinyl ester group to this molecule modifies its chemical structure, potentially affecting its hydrogen bonding, solubility, and interaction with biological molecules. The difluorophenyl group in posaconazole serves as a hydrogen bond donor in its interactions, which could be influenced by the presence of the succinyl ester group (McQuiston, Mucalo, & Saunders, 2019).

Applications De Recherche Scientifique

Broad-Spectrum Antifungal Activity

Posaconazole has been identified as a broad-spectrum triazole antifungal with efficacy against a wide range of fungi. Studies have highlighted its potent activity against Candida species, Cryptococcus neoformans, Aspergillus species, Fusarium species, zygomycetes, and endemic fungi, showcasing its promise for treating life-threatening fungal infections often refractory to available therapies (Torres et al., 2005).

Treatment of Coccidioides Immitis Infections

Research on the in vitro and in vivo activities of Posaconazole against Coccidioides immitis indicates its potential for treating this specific type of fungal infection. The study demonstrated posaconazole's superior efficacy compared to itraconazole, further solidifying its role in antifungal pharmacotherapy (González et al., 2002).

Enhancing Drug Supersaturation

A study on the aggregation behavior of hydroxypropyl methylcellulose acetate succinate (HPMC-AS) and its impact on drug supersaturation used posaconazole as a model drug. This research provides insights into how posaconazole's solubility and crystallization inhibition capabilities can be enhanced, thereby improving its bioavailability and therapeutic effectiveness (Wang et al., 2018).

Pharmacokinetic and Pharmacodynamic Profile

The pharmacokinetic and pharmacodynamic profile of Posaconazole, as detailed in clinical pharmacokinetics literature, underlines its broad-spectrum activity, low solubility, and extensive distribution after oral administration. These characteristics make posaconazole a viable candidate for treating fungal infections in immunocompromised patients, such as organ transplant recipients or cancer patients undergoing chemotherapy (Li et al., 2010).

Central Nervous System Fungal Infections

Posaconazole has been evaluated for its efficacy and safety in treating fungal infections that involve the central nervous system (CNS). A clinical trial highlighted its potential as an effective oral medication against CNS fungal infections, providing an alternative to parenteral therapy for patients failing existing antifungal agents (Pitisuttithum et al., 2005).

Safety And Hazards

Posaconazole, the parent drug, is suspected of damaging fertility or the unborn child . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection .

Propriétés

Numéro CAS

1488301-79-6

Nom du produit

Posaconazole Succinyl Ester

Formule moléculaire

C₄₁H₄₆F₂N₈O₇

Poids moléculaire

800.85

Synonymes

2,​5-​Anhydro-​4-​[[4-​[4-​[4-​[1-​[(1S,​2S)​-​2-​(3-​carboxy-​1-​oxopropoxy)​-​1-​ethylpropyl]​-​1,​5-​dihydro-​5-​oxo-​4H-​1,​2,​4-​triazol-​4-​yl]​phenyl]​-​1-​piperazinyl]​phenoxy]​methyl]​-​1,​3,​4-​trideoxy-​2-​C-​(2,​4-​difluorophenyl)​-​1-​(1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.